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Compound of Interest

Compound Name: (3-Bromothiophen-2-YL)methanol

Cat. No.: B151471

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a
viable synthetic route for (3-bromothiophen-2-yl)methanol, a key intermediate in the
development of various pharmaceutical compounds. The information is presented to facilitate
its use in a research and development setting.

Spectroscopic Data

While direct experimental spectra for (3-bromothiophen-2-yl)methanol are not readily
available in the public domain, the following tables summarize the predicted and expected
spectroscopic data based on the analysis of structurally related compounds and established
principles of spectroscopic interpretation.

Table 1: Predicted 'H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
~7.30 d 1H Thiophene H5
~7.05 d 1H Thiophene H4
~4.80 S 2H CH2
~2.50 brs 1H OH

Solvent: CDCIs. The chemical shifts are referenced to TMS at 0.00 ppm. The coupling constant
between H4 and H5 is expected to be around 5-6 Hz.

. 1 13
Chemical Shift (d) ppm Assignment
~142 Thiophene C2
~130 Thiophene C5
~128 Thiophene C4
~110 Thiophene C3-Br
~60 CH20H

Solvent: CDCIs. The chemical shifts are referenced to the solvent signal.

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (alcohol)
3100-3000 Medium C-H stretch (aromatic)
2950-2850 Medium C-H stretch (aliphatic)

~1450 Medium C=C stretch (thiophene ring)
~1050 Strong C-O stretch (primary alcohol)
~700 Strong C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment

192/194 High [M]* (presence of Br isotopes)
175/177 Medium [M-OHJ*

113 Medium [M-Br]*

97 High [C4H2S-CH20H]*

lonization method: Electron lonization (El). The presence of bromine will result in a
characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following section details the proposed synthesis of (3-bromothiophen-2-yl)methanol and
the general procedures for obtaining the necessary spectroscopic data.

Synthesis of (3-bromothiophen-2-yl)methanol

This procedure is adapted from the synthesis of similar thienyl methanols and involves the
reduction of 3-bromothiophene-2-carbaldehyde.

Materials:

o 3-bromothiophene-2-carbaldehyde
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e Sodium borohydride (NaBHa)

e Methanol (MeOH)

e Dichloromethane (DCM)

o Saturated aqueous ammonium chloride (NH4Cl) solution
e Anhydrous magnesium sulfate (MgSQOa)

« Silica gel for column chromatography

o Ethyl acetate and hexanes for elution

Procedure:

e To a solution of 3-bromothiophene-2-carbaldehyde (1.0 eq) in a mixture of methanol and
dichloromethane (1:1) at 0 °C under a nitrogen atmosphere, add sodium borohydride (1.5
eq) portion-wise.

« Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature,
monitoring the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, carefully quench the reaction by the slow addition of saturated aqueous
ammonium chloride solution.

o Extract the aqueous layer with dichloromethane (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
filter.

» Concentrate the filtrate under reduced pressure to obtain the crude product.

» Purify the crude product by flash column chromatography on silica gel using a gradient of
ethyl acetate in hexanes as the eluent to afford pure (3-bromothiophen-2-yl)methanol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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e 1H and 3C NMR spectra should be recorded on a 400 MHz or higher field spectrometer.

e The sample should be dissolved in deuterated chloroform (CDClIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.

e For 1H NMR, standard acquisition parameters can be used.

e For 3C NMR, a proton-decoupled spectrum should be acquired.

Infrared (IR) Spectroscopy:

e The IR spectrum should be recorded on a Fourier Transform Infrared (FTIR) spectrometer.

e The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or by using an
Attenuated Total Reflectance (ATR) accessory.

e The spectrum should be recorded over a range of 4000-400 cm™—1.
Mass Spectrometry (MS):

o Mass spectra should be obtained using a mass spectrometer with an Electron lonization (EI)
source.

o The sample can be introduced via direct infusion or through a Gas Chromatography (GC)
inlet.

e The mass-to-charge ratio (m/z) should be scanned over a range of 50-500 amu.

Visualizations

The following diagrams illustrate the key experimental workflow.
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Caption: Synthetic and analytical workflow for (3-bromothiophen-2-yl)methanol.
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Available at: [https://www.benchchem.com/product/b151471#spectroscopic-data-of-3-
bromothiophen-2-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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